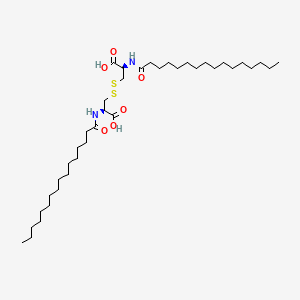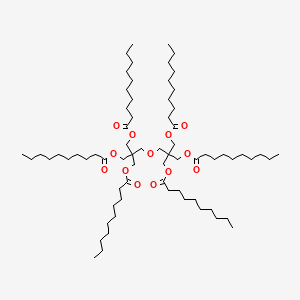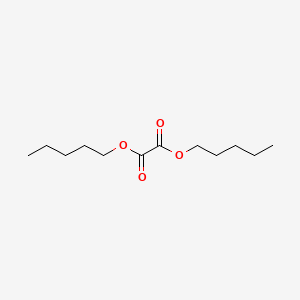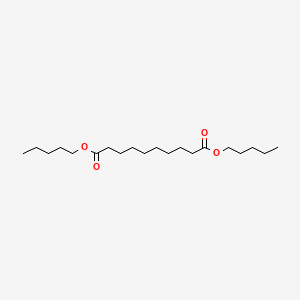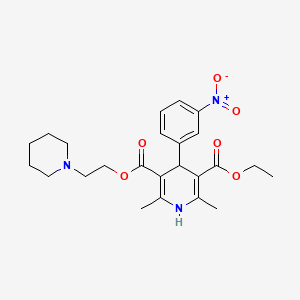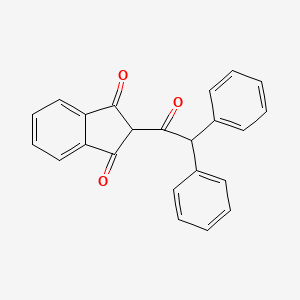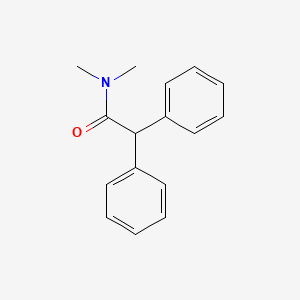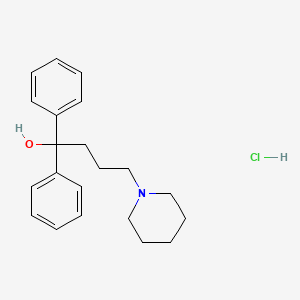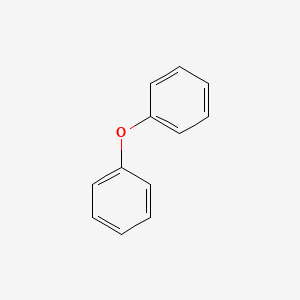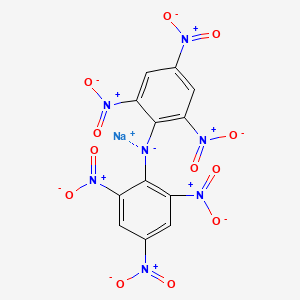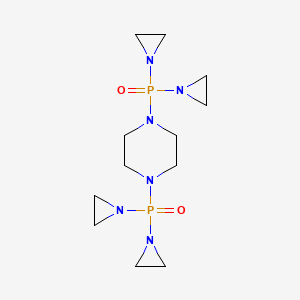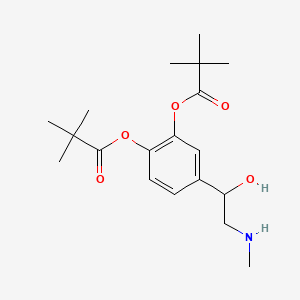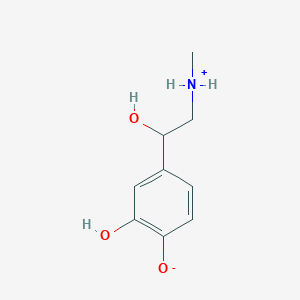
DL-肾上腺素
描述
消旋肾上腺素是一种用于治疗间歇性哮喘的支气管扩张剂。它是一种外消旋体混合物,包含d-肾上腺素和l-肾上腺素的对映异构体。肾上腺素是一种非选择性α-和β-肾上腺素受体激动剂,这些受体都是G蛋白偶联受体。这种化合物用于暂时缓解间歇性哮喘的轻微症状,包括喘息、胸闷和呼吸急促 .
科学研究应用
消旋肾上腺素有几个科学研究应用:
化学: 它被用作模型化合物来研究肾上腺素激动剂的行为。
生物学: 消旋肾上腺素用于研究以了解肾上腺素刺激的生理效应。
医学: 它用于临床研究以评估其治疗哮喘和其他呼吸系统疾病的疗效和安全性。
作用机制
消旋肾上腺素通过作为α-和β-肾上腺素受体的非选择性激动剂来发挥作用。主要的治疗作用来自其对β2-肾上腺素受体的激动作用,它激活腺苷酸环化酶并增加细胞内环状AMP的产生。这导致支气管平滑肌松弛,从而缓解哮喘发作期间的支气管痉挛、喘息和胸闷 .
生化分析
Biochemical Properties
DL-Adrenaline is involved in a variety of biochemical reactions. It interacts with various enzymes and proteins, particularly adrenergic receptors. When DL-Adrenaline binds to these receptors, it triggers a cascade of reactions that lead to physiological changes such as increased heart rate, blood pressure, and glucose levels .
Cellular Effects
DL-Adrenaline has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it stimulates glycogenolysis in liver cells, leading to an increase in blood glucose levels .
Molecular Mechanism
The mechanism of action of DL-Adrenaline involves binding to adrenergic receptors on the surface of cells. This binding activates a G-protein, which in turn activates an enzyme called adenylate cyclase. This enzyme increases the production of cyclic AMP, a second messenger that triggers a series of intracellular events, including changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of DL-Adrenaline can vary with different dosages. Lower doses can lead to physiological changes such as increased heart rate and blood pressure, while higher doses can cause more severe effects, including arrhythmias .
Metabolic Pathways
DL-Adrenaline is involved in several metabolic pathways. It interacts with enzymes such as glycogen phosphorylase and phosphofructokinase, leading to increased glucose production and utilization. It also affects lipid metabolism by stimulating lipolysis .
Transport and Distribution
DL-Adrenaline is transported in the bloodstream and distributed throughout the body. It can cross cell membranes and interact with intracellular targets, but its primary effects are mediated through cell surface receptors .
Subcellular Localization
DL-Adrenaline primarily exerts its effects at the cell surface, where it binds to adrenergic receptors. Some evidence suggests that it can also enter cells and interact with intracellular targets .
准备方法
消旋肾上腺素是通过肾上腺素的外消旋化合成的。制备过程涉及以下步骤:
肾上腺素的合成: 肾上腺素是由邻苯二酚和氯乙酰氯合成,然后用甲胺胺化。
外消旋化: 然后将合成的肾上腺素进行外消旋化,生成消旋肾上腺素,它是d-肾上腺素和l-肾上腺素的混合物。
化学反应分析
消旋肾上腺素会发生各种化学反应,包括:
氧化: 消旋肾上腺素可以被氧化成肾上腺色素。
还原: 它可以被还原成二羟基苯乙二醇。
取代: 消旋肾上腺素可以发生取代反应,特别是在羟基上。
这些反应中常用的试剂和条件包括氧化剂如高锰酸钾用于氧化,以及还原剂如硼氢化钠用于还原。这些反应生成的主要产物包括肾上腺色素和二羟基苯乙二醇 .
相似化合物的比较
消旋肾上腺素与其他肾上腺素支气管扩张剂如沙丁胺醇和肾上腺素相似。它在是d-肾上腺素和l-肾上腺素的外消旋体混合物方面是独一无二的。
沙丁胺醇: 一种选择性β2-肾上腺素激动剂,主要用于缓解哮喘。
肾上腺素: 一种非选择性肾上腺素激动剂,用于各种适应症,包括过敏反应和心脏骤停。
属性
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858965 | |
| Record name | (+/-)-Adrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Racepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Epinephrine is a non-selective agonist at α- and β-adrenergic receptors, which are all G-protein-coupled receptors. The main therapeutic effect of epinephrine arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production. Epinephrine causes smooth muscle relaxation on various tissues, including bronchial smooth muscles. As a result, epinephrine serves to alleviate bronchospasm, wheezing and tightness of chest that may occur during asthmatic attacks. Via its relaxer effects on the smooth muscle of the stomach, intestine, uterus and urinary bladder, epinephrine may also alleviate pruritus, urticaria, and angioedema and may relieve gastrointestinal and genitourinary symptoms associated with anaphylaxis. Epinephrine also acts on the α-adrenergic receptors on vascular smooth muscles, particularly in the skin and splanchnic vascular beds, to cause constriction. Epinephrine is thought to reduce capillary leakage by constricting precapillary arterioles, reducing hydrostatic pressure and consequently bronchial mucosal edema. | |
| Record name | Racepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
329-65-7 | |
| Record name | (±)-Adrenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racepinephrine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Adrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RACEPINEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxidized-adrenal-ferredoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


